molecular formula C28H47Cl2NOS B14459008 S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate CAS No. 67497-48-7

S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate

Cat. No.: B14459008
CAS No.: 67497-48-7
M. Wt: 516.6 g/mol
InChI Key: XMZWSZSKBOFKRR-UHFFFAOYSA-N
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Description

S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate: This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further linked to an octadecanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate typically involves the reaction of 4-(bis(2-chloroethyl)amino)phenyl derivatives with octadecanethioic acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an alkylating agent, which can modify biological molecules like DNA and proteins.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to form cross-links with DNA, leading to cell death.

    Industry: Utilized in the development of new materials and as a component in specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This alkylating activity is the basis for its potential use in chemotherapy, where it can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Uniqueness: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate is unique due to the presence of the octadecanethioate moiety, which may impart different solubility and pharmacokinetic properties compared to other similar compounds

Properties

CAS No.

67497-48-7

Molecular Formula

C28H47Cl2NOS

Molecular Weight

516.6 g/mol

IUPAC Name

S-[4-[bis(2-chloroethyl)amino]phenyl] octadecanethioate

InChI

InChI=1S/C28H47Cl2NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)33-27-20-18-26(19-21-27)31(24-22-29)25-23-30/h18-21H,2-17,22-25H2,1H3

InChI Key

XMZWSZSKBOFKRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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